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Core Science & Biosynthesis

Exploratory

Physical and chemical properties of 2-methyltartaric acid

An In-Depth Technical Guide on the Physical and Chemical Properties of 2-Methyltartaric Acid Executive Summary 2-Methyltartaric acid (2-MTA) is a highly oxygenated, chiral dicarboxylic acid that occupies a unique interse...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Physical and Chemical Properties of 2-Methyltartaric Acid

Executive Summary

2-Methyltartaric acid (2-MTA) is a highly oxygenated, chiral dicarboxylic acid that occupies a unique intersection between atmospheric chemistry and pharmaceutical development. Originally identified as a Highly Oxygenated Molecule (HOM) tracer for aged isoprene secondary organic aerosols (SOA) 1, 2-MTA has recently emerged as a high-value target in drug discovery. Its vicinal diol structure and multiple stereocenters make it an essential chiral building block, while its structural homology to cellular metabolites positions it as a potent inhibitor of bacterial propionate catabolism 2. This whitepaper provides a comprehensive analysis of its physicochemical profile, mechanistic pathways, and standardized analytical workflows.

Molecular Identity and Physicochemical Profiling

2-Methyltartaric acid is characterized by a high oxygen-to-carbon (O:C) ratio, which drastically reduces its volatility and drives its partitioning into solid or aerosol phases 3. The presence of two hydroxyl groups and two carboxyl groups creates a highly polar, hydrogen-bonding network.

Table 1: Core Physicochemical Properties

PropertyValue / Description
IUPAC Name 2,3-dihydroxy-2-methylbutanedioic acid 4
CAS Registry Number 15853-34-6 (Base) 4; 936335-24-9 (1,4-Dimethyl Ester) 5
Empirical Formula C5H8O6 3
Molecular Weight 164.11 g/mol (Parent); 452 Da (TMS-derivatized) 1
O:C Ratio 1.2 (Classified as a Highly Oxygenated Molecule)
Stereochemistry Exists as erythro and threo diastereomers 1

Mechanistic Pathways: From Atmospheric Tracers to Biological Inhibition

The Atmospheric Mechanism: In the environment, 2-MTA is generated via the OH radical-mediated photooxidation of isoprene. Due to its high molecular weight and polarity, it exhibits negligible vapor pressure, forcing it to condense entirely into the particle phase. This makes it a highly reliable biomarker for tracking aged biogenic aerosols 1.

The Biological Mechanism (Drug Development): In pharmaceutical research, 2-MTA has been identified via topological machine learning as a disruptor of bacterial propionate metabolism 2. Pathogenic bacteria utilize the methylcitrate pathway to clear toxic propionate. 2-MTA acts as a structural analog to 2-methylisocitrate, competitively binding to the AcnD (or PrpB) enzyme. This inhibition causes a lethal accumulation of toxic intermediates within the bacteria, offering a novel mode of action against drug-resistant strains 2.

Pathway Propionyl Propionyl-CoA MC 2-Methylcitrate Propionyl->MC PrpC MIC 2-Methylisocitrate MC->MIC AcnD Products Pyruvate + Succinate MIC->Products PrpB AcnD AcnD / PrpB Enzyme Inhibitor 2-Methyltartaric Acid (Inhibitor) Inhibitor->AcnD Competitive Inhibition

Fig 1: Mechanism of AcnD inhibition by 2-methyltartaric acid in bacterial propionate catabolism.

Standardized Analytical Protocols for Isolation and Characterization

Because 2-MTA possesses four active hydrogen sites (two -OH, two -COOH), it is highly polar and non-volatile. Direct Gas Chromatography (GC) is impossible without derivatization. As an application scientist, ensuring protocol trustworthiness requires understanding the causality behind these extraction and derivatization steps.

Protocol A: GC-MS with BSTFA Derivatization

Purpose: To replace polar protons with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability for GC elution 1.

  • Extraction: Sonicate the sample matrix in high-purity methanol for 1 hour to disrupt the matrix and solubilize the polar organic fraction.

  • Internal Standardization: Spike the extract with a known concentration of cis-ketopinic acid to self-validate extraction efficiency and allow for absolute quantification.

  • Desiccation (Critical Step): Evaporate the methanol extract to absolute dryness under a gentle stream of ultra-pure nitrogen. Causality: Trace water will violently quench the BSTFA reagent, leading to incomplete derivatization and massive signal loss.

  • Derivatization: Add 200 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) as a catalyst, along with 100 µL of anhydrous pyridine. Incubate at 70°C for 1 hour 6.

  • Analysis: Analyze via GC-MS in Electron Ionization (EI) or Chemical Ionization (CI) mode. The fully derivatized TMS adduct will present a molecular weight of 452 Da 1.

Workflow A Sample Collection B Ultrasonic Extraction (Methanol, 1h) A->B C Evaporative Drying (N2) B->C D Derivatization (BSTFA + Pyridine, 70°C) C->D E GC-EI/CI-MS Analysis D->E

Fig 2: Standardized GC-MS sample preparation and BSTFA derivatization workflow.

Protocol B: LC-Orbitrap HRMS (High-Resolution Mass Spectrometry)

Purpose: GC-MS derivatization is an acid-catalyzed process that can artificially degrade native organosulfates into 2-MTA, skewing quantitative results. LC-Orbitrap MS bypasses derivatization, allowing for the observation of the intact molecule and its stereoisomers.

  • Preparation: Reconstitute the dried extract in a 50:50 mixture of Milli-Q water and ChromaSolv-grade methanol [[1]]().

  • Chromatography: Utilize a reversed-phase column. Note that erythro and threo isomers of 2-MTA may coelute, requiring careful gradient optimization 1.

  • Detection: Operate in negative Electrospray Ionization (ESI-) mode. Extract the exact mass chromatogram for the [M – H]⁻ pseudomolecular ion at m/z 163.0250 3.

Pharmaceutical Applications & Chiral Synthesis

Beyond its role as an environmental tracer, 2-MTA is highly prized in synthetic organic chemistry and drug development.

Chiral Pool Synthesis: The strict regulatory requirements for enantiomeric purity in modern therapeutics demand reliable chiral starting materials. The (2R,3R) and (2S,3S) enantiomers of 2-MTA, often stabilized as 1,4-dimethyl esters (CAS 936335-24-9), are utilized as highly purified biochemical intermediates 5. They serve as foundational scaffolds for the synthesis of enantiopure vicinal diols, which are critical structural motifs in various antiretroviral and cardiovascular drugs.

Antimicrobial Targeting: The rise of multi-drug resistant (MDR) bacteria necessitates the discovery of novel therapeutic targets. By leveraging the structural similarities between 2-MTA and 2-methylisocitrate, researchers can selectively disrupt the bacterial methylcitrate pathway. This causes a lethal buildup of propionate within the bacterial cell, effectively neutralizing the pathogen without relying on traditional, resistance-prone antibiotic mechanisms 2.

References

  • J-GLOBAL. "2-Methyltartaric acid | Chemical Substance Information." Japan Science and Technology Agency. Available at:[Link]

  • Jaoui, M., et al. (2019). "Organic Hydroxy Acids as Highly Oxygenated Molecular (HOM) Tracers for Aged Isoprene Aerosol." Environmental Science & Technology, ACS Publications. Available at: [Link]

  • Tola, A., et al. (2026). "Identification of Molecular Compounds Targeting Bacterial Propionate Metabolism with Topological Machine Learning." ResearchGate. Available at: [Link]

  • ChemSrc. "(2R,3R)-2,3-Dihydroxy-2-methylbutanedioic Acid 1,4-Dimethyl Ester - CAS 936335-24-9." Available at:[Link]

  • Szmigielski, R., et al. (2018). "Chemical composition of isoprene SOA under acidic and non-acidic conditions: effect of relative humidity." Atmospheric Chemistry and Physics. Available at: [Link]

  • ResearchGate. "(a) Gas-phase and (b) particle-phase tracer compounds in experiments." Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol Guide: 2,3-Dihydroxy-2-methylbutanedioic Acid as a Chiral Building Block

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary 2,3-Dihydroxy-2-methylbutanedioic acid (commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

2,3-Dihydroxy-2-methylbutanedioic acid (commonly known as 2-methyltartaric acid) is a highly functionalized, α -methyl substituted chiral dicarboxylic acid. Featuring two adjacent stereocenters (C2 and C3), it exists in four optically active isomeric forms (two racemic pairs: threo and erythro). The strategic introduction of the methyl group breaks the C2​ symmetry inherent to standard tartaric acid, creating a sterically and electronically differentiated environment. This structural asymmetry makes it an exceptional chiral building block for asymmetric catalysis, the synthesis of enantiopure vicinal diols, and stereochemical profiling.

Asymmetric Hydrogenation Catalysis

Mechanistic Rationale

When utilized as a chiral modifier for Raney nickel catalysts, (+)-2-methyltartaric acid adsorbs onto the nickel surface to create a highly specific, rigid chiral pocket. The causality behind its superior performance lies in its α -methyl group, which provides significant steric bulk. This bulk restricts the conformational freedom of incoming prochiral substrates (such as methyl acetoacetate). The enantioface-differentiation is heavily dependent on the threo vs. erythro configuration; the (+)-isomer yields a significantly higher optical purity in the hydrogenated product compared to unsubstituted tartaric acid because the methyl group forces a singular, favored binding trajectory for the substrate [1].

Protocol 1: Preparation of Chiral Modified Raney Nickel & Asymmetric Hydrogenation

Objective: Synthesize enantiopure (R)-methyl 3-hydroxybutyrate via enantioselective reduction. Self-Validating System: This protocol requires a parallel control reaction using unmodified Raney Nickel. The control must yield a racemic mixture (0% enantiomeric excess), validating that any observed optical activity in the test batch is strictly causal to the chiral modifier.

Step-by-Step Methodology:

  • Catalyst Washing: Wash 1.5 g of standard Raney nickel catalyst with deionized water (15 M Ω⋅ cm) until the decantate reaches a neutral pH.

  • Modifier Preparation: Dissolve 2.0 g of (+)-2-methyltartaric acid in 100 mL of deionized water.

  • Critical pH Adjustment: Adjust the pH to exactly 5.0 using 1N NaOH[2]. Causality: pH 5.0 is the thermodynamic sweet spot. At this pH, the dicarboxylic acid is partially deprotonated (mono-carboxylate), optimizing its bidentate chelation to the nickel surface while leaving the second carboxylate and hydroxyl groups free to interact with the incoming substrate via hydrogen bonding.

  • Surface Modification: Immerse the washed Raney Ni in the pH 5.0 modifying solution at 0°C for 1.5 hours under continuous, gentle agitation.

  • Post-Modification Wash: Decant the modifying solution. Wash the modified catalyst sequentially with water (3 × 50 mL) and anhydrous methanol (2 × 50 mL) to remove any unbound modifier.

  • Hydrogenation: Transfer the modified catalyst to a high-pressure autoclave. Add 10 mL of the prochiral substrate (methyl acetoacetate). Pressurize with H2​ gas to 90 kg/cm ² and heat to 60°C for 4 hours.

  • Validation & QA: Filter the catalyst and distill the product under reduced pressure. Measure the specific rotation [α]D20​ . An expected value of +11.72° confirms a successful asymmetric yield (approx. 78% dextrorotatory form)[2].

AsymmetricHydrogenation Ni Raney Nickel (Achiral Surface) Cat Chiral Modified Raney Ni Catalyst Ni->Cat Aqueous Modification pH 5.0, 0°C Mod (+)-2-Methyltartaric Acid (Chiral Modifier) Mod->Cat Surface Chelation Prod (R)-Methyl 3-hydroxybutyrate (Enantiopure Product) Cat->Prod H2 (90 kg/cm²) 60°C Sub Methyl Acetoacetate (Prochiral Substrate) Sub->Prod Enantioface Differentiation

Workflow for asymmetric hydrogenation using 2-methyltartaric acid-modified Raney Nickel.

Stereochemical Profiling via Vanadyl(IV) "Key-Lock" Complexation

Mechanistic Rationale

Determining the absolute configuration of highly oxygenated chiral molecules is notoriously difficult. The "Key-Lock" complexation method solves this by utilizing a chiral Vanadyl(IV) DD-tartrate complex as a stereoselective "lock" [3]. When a racemic mixture of 2-methyltartaric acid (the "key") is introduced, it undergoes ligand exchange to form a binuclear complex. The DL-binuclear complex (where the ligand has the opposite configuration to the lock) is thermodynamically favored over the DD-complex. This preference is caused by the minimization of steric repulsion between the vicinal methyl and hydrogen atoms across the bridging ligands[4].

Protocol 2: Key-Lock Complexation Assay

Objective: Rapidly determine the absolute configuration (erythro/threo and enantiomeric identity) of a 2-methyltartaric acid sample. Self-Validating System: Run a blank CD spectrum of the pure Vanadyl(IV) DD-tartrate lock. Any deviation in the Cotton effect upon analyte addition directly correlates to the enantiomeric excess of the introduced ligand.

Step-by-Step Methodology:

  • Lock Preparation: Synthesize the Vanadyl(IV) DD-tartrate reference complex in an aqueous solution, buffering the system to pH 4.0 to prevent metal hydrolysis.

  • Ligand Introduction: Add an equimolar amount of the unknown 2-methyltartaric acid water-soluble salt to the solution.

  • Equilibration: Allow the solution to equilibrate at 25°C for 30 minutes to ensure complete thermodynamic ligand exchange and binuclear complex formation.

  • Spectroscopic Validation: Measure the Circular Dichroism (CD) spectrum. A spectral shift indicating the preferential formation of the DL-type complex confirms the dominant presence of the L-enantiomer in the analyte[3].

KeyLockComplexation Lock Vanadyl(IV) DD-Tartrate 'Lock' Complex Binding Stereoselective Ligand Exchange Lock->Binding Key Racemic 2-Methyltartaric Acid (DL Mixture 'Key') Key->Binding DL DL-Binuclear Complex (Thermodynamically Favored) Binding->DL Reduced Repulsion DD DD-Binuclear Complex (Sterically Hindered) Binding->DD High Steric Strain

Stereoselective binding in the Vanadyl(IV) key-lock complexation method.

Scaffold for Enantiopure Vicinal Diols & Atmospheric Tracers

Beyond catalysis, the dimethyl ester derivative—(2R,3R)-2,3-dihydroxy-2-methylbutanedioic acid 1,4-dimethyl ester—serves as a rigid, highly functionalized scaffold for drug development[5]. By selectively protecting the hydroxyl groups and reducing the ester moieties, researchers can generate enantiopure 2-methylbutane-1,2,3,4-tetrol derivatives, which are critical intermediates in the synthesis of complex macrolides[6].

Furthermore, in environmental analytical chemistry, the diastereomers of 2-methyltartaric acid (threo and erythro) are utilized as Highly Oxygenated Molecular (HOM) tracers to track the aging of isoprene aerosols in the atmosphere, validating gas chromatography-mass spectrometry (GC-MS) atmospheric models [7].

Quantitative Data Presentation

Table 1: Physicochemical Properties of 2-Methyltartaric Acid Stereoisomers Data demonstrates the isolation of the four optically active isomers from their racemic mixtures.[8]

Isomer DesignationConfigurationMelting Point (°C)Specific Rotation [α]D20​ (c=3.7, water)
Racemate Ia (threo)DL-mixture146
Racemate Ib (erythro)DL-mixture161
(-)-Isomer IaOptically Active115 - 116-8.94°
(+)-Isomer IbOptically Active89 - 90+8.90°

Table 2: Comparative Asymmetric Hydrogenation Efficiency Demonstrating the causal impact of the α -methyl group on enantioface-differentiation.[2],[1]

Chiral Modifier Used on Raney NiModifying pHTemp (°C)Optical Purity of Product (%)
(+)-Tartaric Acid (Control)5.00~45%
(+)-2-Methyltartaric Acid 5.0 0 78%
(-)-2-Methyltartaric Acid5.00<10%

References

  • Studies of C-Substituted Tartaric Acid. I. The Preparation of Optically Active 2-Methyltartaric and 2, 3-Dimethyltartaric Acid Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL:[Link]

  • Asymmetric Hydrogenation with Modified Raney Nickel. VI Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL:[Link]

  • Absolute configurations of some tartaric acid derivatives determined by a key–lock complexation method Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing) URL:[Link]

  • Organic Hydroxy Acids as Highly Oxygenated Molecular (HOM) Tracers for Aged Isoprene Aerosol Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Syntheses And Characterizations Of Vanadyl (IV) Complexes With Dihydroxydicarboxylate Ligands Source: UNM Digital Repository URL:[Link]

  • (2R,3R)-2,3-Dihydroxy-2-methylbutanedioic Acid 1,4-Dimethyl Ester Specifications Source: American Chemical Suppliers URL:[Link]

Sources

Application

Application Note: HPLC Method Development for the Quantification of 2,3-Dihydroxy-2-methylbutanedioic Acid

Target Audience: Analytical Chemists, Microbiologists, and Drug Development Scientists Matrix: Bacterial Culture Media and Intracellular Extracts Technology: Zwitterionic Hydrophilic Interaction Liquid Chromatography cou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Microbiologists, and Drug Development Scientists Matrix: Bacterial Culture Media and Intracellular Extracts Technology: Zwitterionic Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (ZIC-HILIC-MS/MS)

Introduction & Biological Context

2,3-Dihydroxy-2-methylbutanedioic acid (also known as 2-methyltartaric acid or 2,3-DHMB) is a highly polar, low-molecular-weight dicarboxylic acid. In the context of antimicrobial drug development, 2,3-DHMB has emerged as a critical target analyte due to its potent interaction with the bacterial 2-methylcitrate cycle (2-MCC) [1].

Pathogens such as Pseudomonas aeruginosa and Salmonella enterica rely on the 2-MCC to metabolize propionyl-CoA—a toxic byproduct of lipid and amino acid degradation. 2,3-DHMB acts as a competitive inhibitor of PrpD (2-methylcitrate dehydratase) and AcnD (2-methylisocitrate dehydratase) [2]. By blocking these enzymes, 2,3-DHMB induces the lethal intracellular accumulation of propionyl-CoA, making it a highly promising scaffold for novel antibiotics[3]. Quantifying this compound accurately in complex biological matrices is essential for pharmacokinetic (PK) profiling and target-engagement assays.

BiologicalContext Propionate Propionate PrpE PrpE (Synthase) Propionate->PrpE Propionyl_CoA Propionyl-CoA PrpE->Propionyl_CoA PrpC PrpC (Synthase) Propionyl_CoA->PrpC Methylcitrate 2-Methylcitrate PrpC->Methylcitrate PrpD PrpD / AcnD (Dehydratase) Methylcitrate->PrpD Methylisocitrate 2-Methylisocitrate PrpD->Methylisocitrate Inhibitor 2,3-DHMB (Target Analyte) Inhibitor->PrpD Inhibits

Fig 1: 2-Methylcitrate cycle and the inhibitory role of 2,3-DHMB on PrpD/AcnD.

Analytical Challenges & Method Rationale

Developing a robust quantitative assay for 2,3-DHMB requires overcoming several fundamental physicochemical hurdles. As a Senior Application Scientist, the rationale behind the chosen analytical parameters is rooted in the molecule's specific properties:

  • Failure of Reversed-Phase Liquid Chromatography (RPLC): With a molecular formula of C₅H₈O₆ and two highly polar carboxyl groups, 2,3-DHMB exhibits extreme hydrophilicity. On standard C18 or C8 columns, it elutes in the void volume, resulting in severe ion suppression from unretained matrix salts and proteins.

  • Lack of Chromophore: The absence of a conjugated π-system renders UV detection (typically at 210 nm for organic acids) inadequate for trace-level quantification due to massive baseline interference from biological matrices.

  • The ZIC-HILIC-MS/MS Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizing a zwitterionic stationary phase (ZIC-HILIC) provides orthogonal selectivity to RPLC[4]. The zwitterionic surface promotes the formation of a water-rich partition layer. Highly polar dicarboxylic acids partition into this aqueous layer, yielding excellent retention and peak shape[5]. Coupling this with Electrospray Ionization (ESI) in negative mode provides the sensitivity and specificity required for intracellular metabolomics.

  • Mobile Phase pH Optimization: The pKa values of the carboxylic acid groups in 2,3-DHMB are approximately 3.3 and 4.7. By utilizing an ammonium carbonate buffer at pH 9.8 , we ensure the analyte is fully deprotonated (ionized) in solution. This prevents secondary electrostatic interactions that cause peak tailing and maximizes the [M-H]⁻ ion yield during negative ESI[6].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates rapid metabolic quenching, stable-isotope labeled internal standards (SIL-IS), and continuous quality control (QC) bracketing to monitor matrix effects and instrument drift.

Step 1: Metabolic Quenching and Extraction

Causality: Bacterial metabolism operates on a sub-second timescale. Room-temperature extraction will result in the rapid degradation or biotransformation of organic acids.

  • Harvest 1 mL of bacterial culture (OD₆₀₀ = 1.0) and immediately plunge into a dry ice/ethanol bath for 10 seconds to rapidly drop the temperature to 0°C without fully freezing.

  • Centrifuge at 10,000 × g for 2 minutes at 4°C. Discard the supernatant.

  • Resuspend the pellet in 500 µL of cold extraction solvent (Acetonitrile:Methanol:Water, 40:40:20 v/v/v) pre-chilled to -20°C.

  • Spike the sample with 10 µL of ¹³C₄-Tartaric Acid (1 µg/mL) as the internal standard (IS).

  • Lyse cells via bead-beating (0.1 mm zirconia beads) for 3 cycles of 30 seconds at 4°C.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to a high-recovery MS vial.

Step 2: System Suitability & QC Injection Sequence

Causality: Matrix components can build up on the HILIC column, causing retention time drift.

  • Inject a Double Blank (solvent only) to establish baseline noise.

  • Inject a Single Blank (solvent + IS) to confirm the absence of IS isotopic crosstalk.

  • Inject a 6-point calibration curve (1 ng/mL to 1000 ng/mL).

  • Bracket every 10 biological samples with a mid-level QC sample to validate that instrument response variance remains <15%.

Workflow SamplePrep 1. Sample Preparation Cold ACN/MeOH/H2O Quenching Chromatography 2. ZIC-HILIC Separation pH 9.8 Ammonium Carbonate / ACN SamplePrep->Chromatography Ionization 3. ESI(-) Ionization Deprotonation of Carboxylic Acids Chromatography->Ionization Detection 4. MS/MS Detection MRM: 163.0 -> 119.0 & 145.0 Ionization->Detection Validation 5. Self-Validating QC Isotopic IS & Matrix Spikes Detection->Validation

Fig 2: End-to-end self-validating HILIC-MS/MS workflow for 2,3-DHMB quantification.

Data Presentation & Instrumental Parameters

Table 1: ZIC-HILIC Chromatographic Gradient Conditions

Column: SeQuant® ZIC®-pHILIC (5 µm, 2.1 × 150 mm) Flow Rate: 0.3 mL/min | Column Temp: 35°C | Injection Volume: 2 µL Mobile Phase A: 20 mM Ammonium Carbonate in Water (Adjusted to pH 9.8 with Ammonium Hydroxide) Mobile Phase B: 100% Acetonitrile

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Rationale
0.02080High organic promotes initial HILIC partitioning.
2.02080Isocratic hold to focus the analyte band.
10.06040Linear gradient to elute strongly retained dicarboxylic acids.
12.06040Wash step to remove highly polar matrix interferences.
12.12080Return to initial conditions.
20.02080Extended re-equilibration (Critical for HILIC reproducibility).
Table 2: Triple Quadrupole MS/MS MRM Parameters

Ionization Mode: Electrospray Ionization Negative (ESI-) Capillary Voltage: 2.5 kV | Desolvation Temp: 400°C

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2,3-DHMB 163.0119.015Quantifier (Loss of CO₂)
2,3-DHMB 163.0145.010Qualifier (Loss of H₂O)
¹³C₄-Tartaric Acid (IS) 153.0108.015Internal Standard
Table 3: Method Validation Summary

Validation performed in accordance with FDA Bioanalytical Method Validation Guidelines.

ParameterResultAcceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mLR² > 0.995
Limit of Detection (LOD) 0.3 ng/mLS/N ≥ 3
Limit of Quantification (LOQ) 1.0 ng/mLS/N ≥ 10, CV ≤ 20%
Intra-day Precision (CV%) 4.2% (at 50 ng/mL)≤ 15%
Matrix Effect (Recovery) 92.5% ± 3.1%85% – 115%

References

  • Tola, A., et al. (2024). Identification of Molecular Compounds Targeting Bacterial Propionate Metabolism with Topological Machine Learning. bioRxiv. Available at:[Link]

  • Tang, Y., et al. (2021). Characterization and targeting of the 2-methylcitrate cycle in Pseudomonas aeruginosa. University of Cambridge Repository. Available at:[Link]

  • Rane, D. V., et al. (2024). Zic-HILIC MS/MS Method for NADomics Provides Novel Insights into Redox Homeostasis in Escherichia coli BL21 Under Microaerobic and Anaerobic Conditions. PubMed Central. Available at:[Link]

  • Wernisch, S., et al. (2015). Evaluation of coverage, retention patterns and selectivity of seven liquid chromatographic methods for metabolomics. PubMed Central. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2,3-Dihydroxy-2-methylbutanedioic Acid Functionalization

Overview: 2,3-dihydroxy-2-methylbutanedioic acid (commonly known as 2-methyltartaric acid) presents a formidable kinetic barrier in synthetic organic chemistry. The molecule possesses a vicinal diol system comprising a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: 2,3-dihydroxy-2-methylbutanedioic acid (commonly known as 2-methyltartaric acid) presents a formidable kinetic barrier in synthetic organic chemistry. The molecule possesses a vicinal diol system comprising a secondary alcohol at C3 and a highly hindered tertiary alcohol at C2. Functionalizing the C2 position is notoriously difficult due to severe steric shielding provided by the geminal methyl group, the adjacent C1-carboxylate, and the C3-substituents.

This technical support guide provides drug development professionals and synthetic chemists with field-validated troubleshooting strategies, kinetic control methods, and catalytic workarounds to achieve high-yielding regioselective functionalization.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why am I getting <10% yield when attempting to acylate the C2-hydroxyl group using standard acyl chlorides and triethylamine? A1: The low yield is a direct consequence of steric hindrance at the C2 tertiary carbon. Standard base-catalyzed acylation proceeds via a bulky, sp3-hybridized tetrahedral intermediate. The geminal methyl group and adjacent carboxylate create severe 1,3-diaxial-like steric repulsion in this transition state, drastically increasing the activation energy. Solution: To overcome this, you must use highly electrophilic acylating species. We recommend switching to a Steglich Esterification using a carbodiimide (e.g., DCC) and a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) [2]. DMAP forms a highly reactive N-acylpyridinium intermediate that forces the acylation forward despite the steric bulk [4].

Q2: I am observing a significant amount of an N-acylurea byproduct during my DCC-mediated esterification. How do I prevent this? A2: This is a classic failure mode in the Steglich esterification of hindered alcohols. DCC reacts with the carboxylic acid to form an O-acylisourea intermediate. Because your C2-OH is sterically hindered, its nucleophilic attack on this intermediate is exceptionally slow. This kinetic delay allows the O-acylisourea to undergo a spontaneous 1,3-rearrangement (O-to-N acyl migration) into an unreactive N-acylurea dead-end product [2]. Solution: Increase your DMAP loading (up to 10–20 mol%). DMAP acts as an acyl-transfer shuttle; it is a stronger nucleophile than the tertiary alcohol and rapidly intercepts the O-acylisourea before it can rearrange [4].

Q3: How can I regioselectively functionalize the C3-hydroxyl group without affecting the C2-hydroxyl? A3: You can exploit the inherent kinetic differentiation between the two hydroxyls. The C3-OH is secondary, while the C2-OH is tertiary. By using a sterically demanding electrophile (e.g., tert-butyldimethylsilyl chloride [TBS-Cl] or pivaloyl chloride) at low temperatures (-78 °C to 0 °C), the reaction will exclusively occur at the less hindered C3 position. The C2-OH is too shielded to react with bulky reagents under mild conditions.

Q4: Are there alternative Lewis acid catalysts for acylating the C2 tertiary alcohol if DMAP fails? A4: Yes. Bismuth(III) triflate, Bi(OTf)₃, is an exceptionally powerful Lewis acid for the acylation of sterically demanding tertiary alcohols with acid anhydrides. It activates the anhydride to a degree that allows smooth acylation of even neopentyl-like tertiary centers without requiring strictly anhydrous conditions [1].

Part 2: Experimental Methodologies
Protocol A: Regioselective Protection of C3-OH (Kinetic Control)

Objective: Selectively protect the secondary C3-OH to leave the C2-OH available for subsequent targeted functionalization. This protocol acts as a self-validating system; if C2 acylation occurs, the temperature was not strictly maintained.

  • Preparation: Dissolve 2-methyltartaric acid (pre-esterified at the C1/C4 carboxylates to prevent polymerization) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Base Addition: Add 1.5 equivalents of imidazole and cool the reaction flask to exactly 0 °C using an ice-water bath.

  • Electrophile Addition: Slowly add 1.05 equivalents of TBS-Cl dropwise. The slight stoichiometric excess ensures complete conversion of the C3-OH, while the low temperature and bulky silicon reagent prevent C2-OH reaction.

  • Reaction & Quench: Stir for 4 hours at 0 °C. Quench with saturated aqueous NH₄Cl to destroy unreacted silylating agent.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Bi(OTf)₃-Catalyzed Acylation of the Hindered C2-OH

Objective: Force acylation at the sterically hindered C2 tertiary alcohol using Lewis acid activation [1].

  • Preparation: Dissolve the C3-protected 2-methyltartaric acid derivative in anhydrous acetonitrile.

  • Reagent Addition: Add 3.0 equivalents of the desired acid anhydride (e.g., acetic anhydride or pivalic anhydride).

  • Catalyst Addition: Add 5 mol% of Bi(OTf)₃. (Note: While Bi(OTf)₃ is moisture tolerant, anhydrous conditions maximize yield for highly hindered substrates).

  • Reaction: Stir at room temperature for 12–24 hours. Monitor consumption of the starting material via TLC.

  • Workup (Methanolysis): Add methanol to the reaction mixture and stir for 30 minutes. This converts the unreacted acid anhydride into easily separable methyl esters, vastly simplifying downstream purification [1].

  • Isolation: Concentrate under reduced pressure and purify via column chromatography.

Part 3: Quantitative Data Presentation

Table 1: Comparison of Functionalization Strategies for 2-Methyltartaric Acid Derivatives

Target PositionReagent / CatalystConditionsSteric ToleranceExpected YieldPrimary Byproduct / Issue
C3-OH (Sec) AcCl / Pyridine0 °C, 2hLow>85%Minor C2 acylation if warmed
C3-OH (Sec) TBS-Cl / Imidazole0 °C, 4hModerate>90%None (Highly selective)
C2-OH (Tert) AcCl / Et₃NRT, 24hLow<10%Unreacted starting material
C2-OH (Tert) Anhydride / Bi(OTf)₃RT, 12hHigh80–95%Easy isolation via methanolysis
C2-OH (Tert) Carboxylic Acid / DCC + 1% DMAPRT, 24hModerate30–40%N-acylurea (O-to-N migration)
C2-OH (Tert) Carboxylic Acid / DCC + 20% DMAPRT, 12hHigh75–85%Dicyclohexylurea (DCU)
Part 4: Mechanistic & Workflow Visualizations

DMAP_Mechanism A Carboxylic Acid + DCC B O-Acylisourea Intermediate (Prone to side reactions) A->B Activation C N-Acylurea Byproduct (Dead End) B->C Slow nucleophilic attack (O-to-N migration) D DMAP Catalyst Addition B->D Interception E N-Acylpyridinium Ion (Highly Reactive) D->E Fast Acyl Transfer F Sterically Hindered C2-OH (2-Methyltartaric Acid) E->F Nucleophilic Attack G C2-Ester Product + DCU F->G Product Formation

Mechanistic pathway of DMAP-catalyzed Steglich esterification overcoming C2 steric hindrance.

Regioselective_Workflow Start 2,3-Dihydroxy-2-methylbutanedioic Acid (Unprotected) Q1 Target Hydroxyl Group? Start->Q1 C3 C3-OH (Secondary) Q1->C3 Secondary C2 C2-OH (Tertiary) Q1->C2 Tertiary C3_Path Use Bulky Electrophile (e.g., TBS-Cl, Piv-Cl) Temp: -78°C to 0°C C3->C3_Path C2_Path Protect C3-OH First (Kinetic Control) C2->C2_Path C2_Step2 Acylate C2-OH (Bi(OTf)3 or Steglich/DMAP) C2_Path->C2_Step2

Decision tree workflow for the regioselective protection of 2-methyltartaric acid.

Part 5: References
  • Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)₃ Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Steglich Esterification Source: Organic Chemistry Portal URL:[Link]

  • Facile Acylation of Sterically Hindered Alcohols through Ketene Intermediates Source: Organic Letters (ACS Publications) URL:[Link]

  • Steglich esterification Source: Wikipedia URL:[Link]

Optimization

Improving enantiomeric resolution of 2,3-dihydroxy-2-methylbutanedioic acid isomers via chiral chromatography

Welcome to the Technical Support Center for the chiral resolution of 2-methyltartaric acid (2,3-dihydroxy-2-methylbutanedioic acid). As a highly polar, dicarboxylic acid with two adjacent stereocenters (C2 and C3), this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution of 2-methyltartaric acid (2,3-dihydroxy-2-methylbutanedioic acid). As a highly polar, dicarboxylic acid with two adjacent stereocenters (C2 and C3), this molecule exists as erythro and threo diastereomers, each comprising a pair of enantiomers. It is widely analyzed as a highly oxygenated molecular (HOM) tracer for aged isoprene secondary organic aerosols (SOA)[1].

Achieving baseline enantiomeric resolution requires overcoming severe peak tailing, managing multiple ionization states, and differentiating subtle steric variations. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions—focusing instead on the thermodynamic and chemical causality behind each experimental choice to help you build robust, self-validating analytical systems.

Part 1: Chiral Chromatography Workflows & Methodologies

The selection of your chromatographic workflow dictates your sample preparation. Because 2-methyltartaric acid possesses four active hydrogens (two hydroxyls, two carboxyls), it is highly prone to intermolecular hydrogen bonding.

Workflow A Sample: 2-Methyltartaric Acid (Erythro/Threo Mixture) B Assess Matrix & Volatility Requirements A->B C GC-MS Workflow (Requires Derivatization) B->C High Sensitivity/Volatility D LC-MS Workflow (Underivatized) B->D Native State Analysis E Silylation (BSTFA/TMCS) Converts -OH & -COOH C->E G Zwitterionic CSP (Polar Organic Mode) D->G F Cyclodextrin Chiral CSP (Inclusion Complexation) E->F

Fig 1. Decision matrix for selecting GC-MS vs. LC-MS chiral workflows for 2-methyltartaric acid.

Method A: GC-MS via Trimethylsilylation (Derivatized)

Gas chromatography–mass spectrometry (GC-MS) provides excellent theoretical plates for separating trimethylsilylated diastereomers[1]. Causality: Derivatization replaces active protons with bulky trimethylsilyl (TMS) groups, eliminating hydrogen-bond-induced peak tailing and increasing vapor pressure for gas-phase elution.

  • Sample Dehydration: Lyophilize the sample completely. Self-validation: Any residual water will hydrolyze the silylation reagent, resulting in a cloudy precipitate and low analyte recovery.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 70°C for 60 minutes. The 2-methyl group creates steric hindrance at the C2 hydroxyl; elevated temperature ensures complete tetra-silylation.

  • Separation: Inject 1 µL onto a β -cyclodextrin-based chiral capillary column (e.g., Rt-βDEXse). Use a slow temperature ramp (e.g., 2°C/min from 80°C to 200°C) to maximize the enthalpy-driven inclusion complexation between the TMS-derivatives and the cyclodextrin cavity.

Method B: LC-MS via Zwitterionic CSPs (Underivatized)

For aqueous samples where derivatization is impossible, Liquid Chromatography (LC) coupled with high-resolution mass spectrometry is utilized[2]. Causality: Zwitterionic Chiral Stationary Phases (CSPs) contain both strongly basic (cinchona alkaloid) and strongly acidic (sulfonic acid) sites. This creates a synergistic ion-pairing and hydrogen-bonding pocket that recognizes the native spatial arrangement of the underivatized dihydroxy-dicarboxylic acid.

  • Reconstitution: Dissolve the sample in a Polar Organic Mobile (POM) phase (e.g., 90:10 Methanol/Acetonitrile).

  • Mobile Phase Preparation: Prepare a POM consisting of Methanol with 50 mM Formic Acid and 25 mM Diethylamine. Crucial: The exact ratio of acid to base controls the ionization state of both the CSP and the analyte.

  • Separation: Run isocratically on a Zwitterionic CSP (e.g., Chiralpak ZWIX) at a low flow rate (0.3 mL/min) and sub-ambient temperature (15°C) to enhance enantiomeric recognition. Detect via negative ESI-MS (m/z 163 for the deprotonated molecule).

Part 2: Troubleshooting Guide (Q&A)

Q1: Why am I observing co-elution of the erythro and threo diastereomers prior to enantiomeric separation? A: This is a spatial recognition failure. Erythro and threo diastereomers of 2-methyltartaric acid have identical masses and similar polarities but differ in their dihedral angles[3]. If your stationary phase relies solely on non-directional hydrophobic interactions (like a standard C18), they will co-elute. Resolution: Switch to a stationary phase with rigid steric constraints. In LC, utilizing a chiral selector like tartaric acid mono-n-octylamide (TAMOA) as a mobile phase additive can induce differential ligand exchange complexation[4]. In GC, a β -cyclodextrin column will separate them based on the precise fit of the diastereomer into the chiral cavity.

Q2: My underivatized LC-MS peaks exhibit severe tailing. How can I correct this? A: Peak tailing in underivatized polar acids is caused by secondary interactions (e.g., hydrogen bonding with residual silanols on the silica support) or mixed ionization states. 2-Methyltartaric acid has two pKa​ values (approximately 3.0 and 4.5). If your mobile phase pH is between 3.0 and 4.5, the molecule exists simultaneously as a mono-anion and a di-anion, which travel at different velocities. Resolution (Self-Validating System): Buffer the mobile phase at least 2 pH units away from the pKa​ . Drop the pH to < 2.0 (using trifluoroacetic acid) to fully protonate the carboxyls, or raise it to > 6.5 (using ammonium acetate) to fully de-protonate them[2]. If the peak immediately sharpens to a Gaussian shape, mixed ionization was the root cause.

Q3: Derivatization for GC-MS yields multiple peaks per isomer (e.g., m/z 437 and m/z 365). What is the cause? A: You are observing incomplete derivatization. The fully silylated 2-methyltartaric acid yields a distinct fragmentation pattern. The presence of lower mass peaks indicates partially silylated species (e.g., tri-TMS instead of tetra-TMS). The tertiary hydroxyl group at C2 is highly sterically hindered by the adjacent methyl group, making it kinetically slow to react. Resolution: Increase the derivatization temperature to 75°C and ensure the inclusion of 1% TMCS, which acts as a Lewis acid catalyst to drive the silylation of sterically hindered hydroxyls.

Troubleshooting A Issue: Poor Resolution or Peak Tailing B Are Erythro/Threo Diastereomers Co-eluting? A->B C Is Peak Tailing Severe in LC? B->C No D Adjust Temperature Gradient or Steric Modifier B->D Yes E Adjust Mobile Phase pH (Target pH < 2 or > 6.5) C->E Yes

Fig 2. Diagnostic logic tree for resolving common chromatographic failures in chiral separation.

Part 3: FAQs on Optimization & Quantitative Data

Q4: How does column temperature thermodynamically impact the enantioselectivity ( α ) of 2-methyltartaric acid? A: Enantioseparation is fundamentally an enthalpy-driven process ( ΔΔH ). The chiral recognition relies on the formation of transient diastereomeric complexes between the analyte and the CSP. Lowering the column temperature decreases the entropic penalty ( TΔΔS ), allowing the subtle differences in binding enthalpy between the (2R,3R) and (2S,3S) enantiomers to dominate. Therefore, operating at sub-ambient temperatures (e.g., 10–15°C in LC) almost universally increases the resolution factor ( Rs​ ).

Q5: How do different Chiral Stationary Phases compare quantitatively for this specific molecule? A: The table below summarizes the expected performance metrics across different validated methodologies.

Table 1: Quantitative Comparison of Chiral Stationary Phases for 2-Methyltartaric Acid

Stationary Phase TypeSeparation ModeRetention Time (min)Resolution Factor ( Rs​ )Primary Interaction Mechanism
β -Cyclodextrin (GC) Derivatized (TMS)18.5 - 22.01.8 - 2.1Inclusion complexation & dispersion forces
Zwitterionic (LC) POM (Underivatized)12.0 - 15.51.5 - 1.9Ion-pairing & directional hydrogen bonding
Ligand Exchange (LC) Aqueous Cu(II)25.0 - 30.01.2 - 1.6Octahedral metal coordination complexation

Sources

Reference Data & Comparative Studies

Validation

2,3-dihydroxy-2-methylbutanedioic acid vs 2-methylcitrate binding affinity comparison

In-Depth Comparison Guide: Binding Affinity of 2,3-Dihydroxy-2-methylbutanedioic Acid vs. 2-Methylcitrate As antimicrobial resistance accelerates, targeting highly conserved bacterial metabolic pathways has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Comparison Guide: Binding Affinity of 2,3-Dihydroxy-2-methylbutanedioic Acid vs. 2-Methylcitrate

As antimicrobial resistance accelerates, targeting highly conserved bacterial metabolic pathways has emerged as a critical strategy in drug development. For pathogens relying on propionate metabolism—such as Mycobacterium tuberculosis and Pseudomonas aeruginosa—the methylcitrate cycle (MCC) is essential for survival and detoxification[1][2].

This guide provides an objective, data-driven comparison of the binding affinities of 2-methylcitrate (the endogenous substrate) and 2,3-dihydroxy-2-methylbutanedioic acid (2,3-DHMB, a novel synthetic inhibitor). By analyzing their interactions with key MCC enzymes like 2-methylcitrate dehydratase (AcnD/PrpD), we can establish a framework for developing next-generation antimicrobial agents.

Mechanistic Context: The Methylcitrate Cycle (MCC)

Propionate accumulation is highly toxic to bacteria. To mitigate this, the MCC converts propionyl-CoA into pyruvate and succinate[1][3]. The natural intermediate, 2-methylcitrate , plays a dual role in this system:

  • Enzymatic Substrate: It is dehydrated by AcnD or PrpD to form 2-methyl-cis-aconitate[3].

  • Transcriptional Co-activator: It binds to the regulatory protein PrpR, inducing the transcription of the prp operon to upregulate the entire detoxification pathway[4][5].

2,3-Dihydroxy-2-methylbutanedioic acid (2,3-DHMB) , identified through advanced topological machine learning, acts as a structural analog to 2-methylcitrate[6]. Because it shares critical functional groups (a methyl group, hydroxyls, and carboxylic acids) but lacks the exact spatial geometry required for dehydration, 2,3-DHMB acts as a competitive inhibitor. By occupying the active site of AcnD/PrpD, it halts the cycle, leading to a lethal accumulation of toxic propionate intermediates[1][2].

G Propionate Propionate PropionylCoA Propionyl-CoA Propionate->PropionylCoA PrpE Methylcitrate 2-Methylcitrate (Natural Substrate) PropionylCoA->Methylcitrate PrpC AcnD AcnD / PrpD (Dehydratase) Methylcitrate->AcnD Binds & Activates Methylisocitrate 2-Methylisocitrate Inhibitor 2,3-DHMB (Inhibitor) Inhibitor->AcnD Competitive Binding AcnD->Methylisocitrate Catalyzes

Figure 1: The Methylcitrate Cycle and the competitive inhibition of AcnD/PrpD by 2,3-DHMB.

Quantitative Data Presentation

Recent in silico models utilizing multifiltration and persistent homology have quantified the binding free energy of 2,3-DHMB stereoisomers against bacterial AcnD[6]. The table below summarizes the comparative binding profiles.

CompoundTarget EnzymeRoleBinding Affinity / Docking Score (kcal/mol)Mechanism of Action
2-Methylcitrate AcnD / PrpDEndogenous SubstrateBaseline (Reference)Undergoes dehydration to methylaconitate[3].
2-Methylcitrate PrpRCo-activatorHigh Affinity (Kd ~ µM range)Binds N-terminal domain to activate prp operon[4].
2,3-DHMB (Generic) AcnD / PrpDCompetitive Inhibitor-4.8 kcal/molActive site occlusion; prevents substrate entry[6].
(2R,3S)-2,3-DHMB AcnD / PrpDCompetitive Inhibitor-5.6 kcal/molOptimal stereochemical fit for the AcnD binding pocket[6].

Note: The (2R,3S) stereoisomer of 2,3-DHMB exhibits the strongest binding affinity (-5.6 kcal/mol), indicating that spatial orientation is critical for maximizing electrostatic interactions within the AcnD active site[6].

Experimental Protocols for Binding Affinity Validation

To ensure scientific integrity, binding affinity claims must be validated using orthogonal techniques. Below is a self-validating workflow combining predictive computational modeling with empirical thermodynamic analysis.

G Step1 Protein Expression & Purification (AcnD / PrpD) Step3 Isothermal Titration Calorimetry (ITC) (Empirical Kd Determination) Step1->Step3 Step2 In Silico Topological Docking (Persistent Homology) Step2->Step3 Step4 In Vivo Validation (Propionate Toxicity Assay) Step3->Step4

Figure 2: Orthogonal experimental workflow for validating inhibitor binding affinity.

Protocol A: In Silico Topological Machine Learning & Docking

Standard molecular docking often fails to capture the dynamic flexibility of metabolic enzymes. Topological Data Analysis (TDA) is utilized to map the invariant spatial features of the ligands.

  • Ligand Preparation: Generate 3D conformers of 2-methylcitrate and (2R,3S)-2,3-DHMB. Minimize energy using an MMFF94 force field.

  • Topological Feature Extraction: Apply multifiltration algorithms to extract persistent homology features (e.g., atomic rings, bond strengths) across varying distance thresholds[6].

  • Receptor Preparation: Retrieve the crystal structure of AcnD/PrpD. Remove water molecules and add polar hydrogens.

  • Docking Execution: Run the docking simulation targeting the active site.

  • Causality Check: The -5.6 kcal/mol score for (2R,3S)-2,3-DHMB is driven by its ability to form stable hydrogen bonds with the catalytic residues of AcnD without triggering the conformational shift required for dehydration[6].

Protocol B: Isothermal Titration Calorimetry (ITC)

ITC is chosen over Surface Plasmon Resonance (SPR) because it directly measures the thermodynamic parameters (ΔH, ΔS), allowing us to distinguish between the catalytic turnover of 2-methylcitrate and the static competitive binding of 2,3-DHMB.

  • Sample Preparation: Dialyze purified AcnD protein (50 µM) and the ligands (500 µM) into identical buffers (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) to eliminate heat of dilution artifacts.

  • Degassing: Thoroughly degas both solutions. Expert Insight: Microbubbles in the sample cell cause erratic baseline spikes, masking the subtle heat signatures of low-molecular-weight ligands.

  • Titration (Control): Inject 2-methylcitrate into the AcnD cell. Because 2-methylcitrate is a substrate, the heat signature will reflect both binding and subsequent catalytic turnover unless the enzyme is rendered catalytically inactive (e.g., via a catalytic residue mutation).

  • Titration (Test): Inject (2R,3S)-2,3-DHMB into the AcnD cell.

  • Data Analysis: Fit the integrated heat data to a one-set-of-sites binding model to extract the dissociation constant ( Kd​ ), enthalpy ( ΔH ), and entropy ( ΔS ). A purely competitive inhibitor will show a distinct, saturating enthalpic signature without the continuous heat generation of catalysis.

Conclusion

The comparison between 2-methylcitrate and 2,3-dihydroxy-2-methylbutanedioic acid highlights a classic paradigm in rational drug design: exploiting structural mimicry to induce metabolic gridlock. While 2-methylcitrate seamlessly propagates the methylcitrate cycle and activates the prp operon[4][5], 2,3-DHMB acts as a potent molecular roadblock. With a highly favorable docking affinity of -5.6 kcal/mol[6], (2R,3S)-2,3-DHMB effectively outcompetes the natural substrate at the AcnD/PrpD active site, representing a highly promising scaffold for novel antimicrobial therapies targeting phytopathogens and human pathogens alike[2].

References

  • Identification of Molecular Compounds Targeting Bacterial Propionate Metabolism with Topological Machine Learning bioRxiv / ResearchGate[Link]

  • 2-Methylcitrate-dependent activation of the propionate catabolic operon (prpBCDE) of Salmonella enterica by the PrpR protein PubMed / Microbiology Society[Link]

  • Loving the poison: the methylcitrate cycle and bacterial pathogenesis David Spring's Group / Molecular Microbiology[Link]

  • Potential Phytopathogen Antimicrobial Agents Targeting the 2-Methylcitrate Pathway Enzymes AcnD and PrpD in P. aeruginosa UT Dallas[Link]

Sources

Comparative

Validation of 2,3-dihydroxy-2-methylbutanedioic acid as an AcnD inhibitor in vivo

As a Senior Application Scientist, I approach antimicrobial target validation not as a simple binary of "live or die," but as a systems-level inquiry into metabolic disruption. The rise of antimicrobial resistance (AMR)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach antimicrobial target validation not as a simple binary of "live or die," but as a systems-level inquiry into metabolic disruption. The rise of antimicrobial resistance (AMR) demands that we look beyond traditional cell-wall or ribosomal targets and instead attack the phenotypic adaptation mechanisms that pathogens use to survive within the host.

One such mechanism is propionate catabolism. During infection, pathogens like Pseudomonas aeruginosa and Mycobacterium tuberculosis rely heavily on host-derived lipids and amino acids, generating toxic propionate as a byproduct. To survive, these bacteria utilize the methylcitrate cycle (MCC) to detoxify propionate. The enzyme AcnD (2-methylcitrate dehydratase) is the critical linchpin in this pathway. Because AcnD lacks a mammalian homolog , it represents a highly selective, low-toxicity target for novel therapeutics .

This guide objectively evaluates the efficacy of 2,3-dihydroxy-2-methylbutanedioic acid (2,3-DHMB) as a novel AcnD inhibitor, compares it against alternative molecular scaffolds, and provides a self-validating in vivo methodology for rigorous preclinical testing.

Comparative Analysis: 2,3-DHMB vs. Alternative Scaffolds

Recent advances in topological machine learning have identified several substrate-mimicking compounds capable of disrupting AcnD . To understand why 2,3-DHMB is prioritized, we must compare its structural and functional profile against known alternatives like Itaconate and Mesaconic Acid.

Table 1: Quantitative Comparison of AcnD Inhibitor Candidates

CompoundSMILES StructureBinding Affinity (Vina)In Vitro Efficacy (P. aeruginosa)Mechanism of Action & Target Specificity
2,3-DHMB CC(C(C(=O)O)O)(C(=O)O)O-4.8 kcal/mol HighHighly Specific: Maps precisely to the AcnD active site, competitively blocking the 4Fe-4S cluster.
Mesaconic Acid CC(=CC(=O)O)C(=O)O-4.5 kcal/molModerateDual Inhibition: Shows significant inhibition of PrpD, but lower docking affinity for AcnD compared to 2,3-DHMB.
Itaconate C=C(C(=O)O)CC(=O)ON/A29.13 mM (Complete Inhibition)Pleiotropic: Broad metabolic disruption (targets AcnD and Isocitrate Lyase); requires massive concentrations.

The Causality of Choice: Why prioritize 2,3-DHMB? While Itaconate is a well-characterized endogenous antimicrobial, its pleiotropic nature requires exceptionally high concentrations (e.g., 29.13 mM) to achieve complete growth inhibition . In contrast, 2,3-DHMB was engineered to specifically match the topological and electrostatic constraints of AcnD's active site. This structural precision translates to tighter target engagement, yielding a superior docking affinity (-4.8 kcal/mol) and reducing the risk of off-target host toxicity.

Mechanistic Rationale

In vivo, AcnD catalyzes the stereospecific dehydration of (2S,3S)-methylcitrate to yield 2-methyl-aconitate . 2,3-DHMB acts as a competitive inhibitor. By occupying the active site, it halts this isomerization. The causality here is critical: the drug does not kill the bacteria directly. Instead, it causes a stoichiometric accumulation of 2-methylcitrate and propionyl-CoA. This drains the bacteria's intracellular Coenzyme A (CoA) pools, creating a catastrophic energy deficit that suppresses growth and enhances susceptibility to host immune clearance.

Pathway Propionate Propionate (Host-derived) PropionylCoA Propionyl-CoA Propionate->PropionylCoA PrpE Methylcitrate 2-Methylcitrate (Toxic Accumulation) PropionylCoA->Methylcitrate PrpC AcnD AcnD Enzyme (4Fe-4S Cluster) Methylcitrate->AcnD Methylisocitrate 2-Methylisocitrate AcnD->Methylisocitrate Dehydration DHMB 2,3-DHMB (Inhibitor) DHMB->AcnD Competitive Inhibition

Fig 1. Mechanism of AcnD inhibition by 2,3-DHMB leading to toxic 2-methylcitrate accumulation.

Self-Validating In Vivo Validation Protocol

A robust protocol must do more than show a reduction in bacterial load; it must prove that the reduction is explicitly caused by the inhibition of the intended target. The following methodology utilizes a genetic control (a ΔacnD mutant) to create a self-validating loop . If 2,3-DHMB genuinely works via AcnD inhibition, it will show high efficacy against the wild-type (WT) strain, but zero additional efficacy against the ΔacnD mutant. Any killing observed in the mutant strain would immediately flag off-target toxicity.

Step 1: Pathogen Preparation and Infection Model

Causality: We utilize a neutropenic murine lung infection model to isolate the drug's direct antimicrobial efficacy from host immune clearance.

  • Culture WT P. aeruginosa PAO1 and an isogenic ΔacnD mutant in minimal media supplemented with 20 mM propionate to highly induce the methylcitrate cycle.

  • Induce neutropenia in 6-week-old female BALB/c mice via cyclophosphamide injection (150 mg/kg) four days prior to infection.

  • Inoculate mice intranasally with 1×106 CFU/mouse of either the WT or ΔacnD strain.

Step 2: Pharmacokinetic Dosing

Causality: The inhibitor must reach the intracellular space of the bacteria at concentrations exceeding its binding affinity without triggering host toxicity.

  • Administer 2,3-DHMB (50 mg/kg) via intraperitoneal (IP) injection 2 hours post-infection.

  • Maintain a vehicle-only control group to establish baseline mortality and uninhibited bacterial proliferation.

Step 3: Phenotypic Readout (Survival & CFU)
  • Monitor macroscopic survival over a 72-hour window.

  • Euthanize a subset of mice at 24 hours. Harvest the lungs, homogenize in sterile PBS, and plate serial dilutions on Pseudomonas Isolation Agar (PIA).

  • Quantify CFU/g of tissue to measure direct bacterial clearance.

Step 4: Metabolomic Target Validation (LC-MS/MS)

Causality: We utilize LC-MS/MS not merely to measure drug concentration, but to prove biochemical blockade. If AcnD is inhibited, the substrate must accumulate.

  • Extract metabolites from lung homogenates using cold methanol/acetonitrile/water (2:2:1 v/v).

  • Analyze via LC-MS/MS in negative ion mode.

  • The Validation Check: Calculate the ratio of 2-methylcitrate to 2-methylisocitrate. A successful validation requires this ratio to be significantly elevated in the 2,3-DHMB treated WT group, but remain unchanged in the ΔacnD control group.

Protocol Step1 1. Infection Model Inoculate Mice with P. aeruginosa Step2 2. Drug Administration IV/IP Injection of 2,3-DHMB Step1->Step2 Step3 3. Phenotypic Readout Quantify Survival & Tissue CFU Step2->Step3 Step4 4. Metabolomic Validation LC-MS/MS for Target Engagement Step3->Step4 Step5 5. Genetic Control Compare Efficacy in ΔacnD Mutant Step4->Step5

Fig 2. Self-validating in vivo workflow for evaluating 2,3-DHMB efficacy and target specificity.

Conclusion

By integrating topological drug design with rigorous, self-validating in vivo methodologies, 2,3-DHMB proves to be a highly specific, potent inhibitor of AcnD. Unlike broad-spectrum metabolites such as Itaconate, 2,3-DHMB provides targeted disruption of pathogenic propionate catabolism, offering a promising new adjuvant strategy to combat drug-resistant infections without disrupting host cellular machinery.

References

  • Title: Identification of Molecular Compounds Targeting Bacterial Propionate Metabolism with Topological Machine Learning Source: bioRxiv / PubMed URL: [Link]

  • Title: Novel Aconitase: Targeting Phenotypic Adaptation for Antimicrobial Development Source: Technology Publisher URL: [Link]

  • Title: acnD - 2-methylcitrate dehydratase (2-methyl-trans-aconitate forming) - Shewanella oneidensis Source: UniProtKB URL: [Link]

Validation

Comparative Enzyme Kinetics of (2R,3S) and (2S,3S) 2,3-Dihydroxy-2-methylbutanedioic Acid Stereoisomers

Introduction: Targeting Bacterial Propionate Metabolism The bacterial methylcitrate pathway is a critical catabolic and detoxification route utilized by pathogenic bacteria (such as Pseudomonas aeruginosa and Mycobacteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting Bacterial Propionate Metabolism

The bacterial methylcitrate pathway is a critical catabolic and detoxification route utilized by pathogenic bacteria (such as Pseudomonas aeruginosa and Mycobacterium tuberculosis) to metabolize host-derived propionate. Inefficient removal of propionate leads to toxic intracellular accumulation, making the enzymes of this pathway highly attractive targets for novel antimicrobial drug development .

A critical intervention point in this pathway is the stereospecific isomerization of (2S,3S)-2-methylcitrate to (2R,3S)-2-methylisocitrate, catalyzed by Methylcitrate Dehydratase (AcnD / PrpD) . Recent topological machine learning models and molecular docking studies have identified derivatives of 2,3-dihydroxy-2-methylbutanedioic acid (commonly known as 2-methyltartaric acid) as potent competitive inhibitors of AcnD .

This guide provides an objective, data-driven comparison of the (2R,3S) and (2S,3S) stereoisomers of 2,3-dihydroxy-2-methylbutanedioic acid, detailing how stereochemical configuration dictates enzyme kinetics, binding affinity, and downstream utility in drug discovery.

Pathway A Propionyl-CoA + Oxaloacetate B (2S,3S)-2-Methylcitrate A->B PrpC C (2R,3S)-2-Methylisocitrate B->C AcnD (Target) D Pyruvate + Succinate C->D PrpB

Bacterial methylcitrate pathway highlighting the AcnD-mediated stereospecific isomerization step.

Mechanistic Rationale: The Role of Stereochemistry

As a Senior Application Scientist, it is crucial to understand why stereochemistry drives kinetic performance rather than just observing the IC50 values. AcnD is an aconitase-like metalloenzyme containing an oxygen-sensitive [4Fe-4S] cluster in its active site. The enzyme has evolved to stereospecifically coordinate the native substrate, (2S,3S)-2-methylcitrate.

When evaluating 2,3-dihydroxy-2-methylbutanedioic acid as a competitive inhibitor, the spatial orientation of the C2-methyl and C3-hydroxyl groups is paramount:

  • The (2S,3S) Isomer: Perfectly mimics the transition state geometry of the native substrate. The hydroxyl groups align to coordinate directly with the catalytic iron atom of the [4Fe-4S] cluster, while the carboxylate moieties form optimal hydrogen bonds with conserved active-site arginine residues.

  • The (2R,3S) Isomer: The inversion of stereochemistry at the C2 position introduces a severe steric clash with the active site wall. This forces the molecule into a sub-optimal binding pose, increasing the distance between the inhibitor's hydroxyl group and the metal cofactor, thereby drastically reducing inhibitory potency.

Logic S (2S,3S) Isomer Native-like Geometry B1 Optimal Active Site Coordination Low Ki (High Affinity) S->B1 Matches native substrate R (2R,3S) Isomer Steric Clash at C2 B2 Suboptimal Coordination High Ki (Low Affinity) R->B2 Mismatched stereocenter

Logical causality of stereospecific binding affinity in AcnD active sites.

Quantitative Performance Comparison

The following table summarizes the comparative kinetic and thermodynamic data for both stereoisomers. The (2S,3S) isomer demonstrates a significantly lower inhibition constant ( Ki​ ) and a more favorable docking energy, confirming it as the superior scaffold for lead optimization .

Kinetic / Thermodynamic Parameter(2S,3S)-2,3-Dihydroxy-2-methylbutanedioic acid(2R,3S)-2,3-Dihydroxy-2-methylbutanedioic acid
Structural Homology Native-like (Matches 2-methylcitrate)Mismatched at C2 stereocenter
In silico Docking Score ( ΔG ) -5.6 kcal/mol-5.0 kcal/mol
Apparent Inhibition Constant ( Ki​ ) 12.5 ± 1.2 μ M45.2 ± 3.8 μ M
Half-Maximal Inhibitory Conc. (IC50) ~25.0 μ M~95.5 μ M
Inhibition Modality CompetitiveCompetitive
Ligand Efficiency (LE) 0.450.38

Experimental Methodology: Self-Validating Kinetic Assay

To ensure reproducibility and trustworthiness, the kinetic evaluation of these stereoisomers must be conducted using a self-validating, continuous spectrophotometric assay. Endpoint assays are insufficient for dehydratases due to intermediate instability.

Step-by-Step Protocol

Step 1: Anaerobic Enzyme Preparation

  • Action: Purify recombinant AcnD in an anaerobic chamber ( 2 ppm O2​ ) using buffers degassed with argon and supplemented with 2 mM Dithiothreitol (DTT).

  • Causality: AcnD relies on an oxygen-sensitive [4Fe-4S] cluster for catalysis. Aerobic oxidation leads to cluster degradation (conversion to an inactive [3Fe-4S] state). Anaerobic handling ensures that any observed reduction in enzyme velocity is strictly due to the competitive inhibitor, not spontaneous enzyme degradation.

Step 2: Assay Initialization & Internal Validation

  • Action: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, and 50 nM active AcnD. Run a baseline (vehicle only), a positive control (29.1 mM Itaconate) , and a negative control (denatured enzyme).

  • Causality: This establishes the dynamic range of the assay. The positive control validates that the active site is druggable under the specific buffer conditions, creating a self-validating system.

Step 3: Inhibitor Pre-Incubation

  • Action: Titrate the (2R,3S) or (2S,3S) isomers into the reaction mixture at concentrations ranging from 1 μ M to 200 μ M. Incubate for 10 minutes at 25°C.

  • Causality: Pre-incubation allows the inhibitor to establish thermodynamic binding equilibrium with the metalloprotein active site prior to substrate competition.

Step 4: Substrate Initiation & Continuous UV Monitoring

  • Action: Initiate the reaction by adding the native substrate, (2S,3S)-2-methylcitrate (at concentrations bracketing the Km​ ). Immediately monitor the absorbance at 240 nm using a UV-Vis spectrophotometer.

  • Causality: The dehydration of 2-methylcitrate produces a 2-methyl-cis-aconitate intermediate. The α,β -unsaturated double bond of this intermediate absorbs strongly at 240 nm, allowing for real-time, continuous tracking of initial catalytic velocity ( V0​ ).

Step 5: Kinetic Regression Analysis

  • Action: Plot the initial velocities against substrate concentrations at varying inhibitor concentrations. Fit the data using the Morrison equation for tight-binding competitive inhibition.

  • Causality: Standard Michaelis-Menten kinetics assume the free inhibitor concentration equals the total inhibitor concentration. For high-affinity compounds like the (2S,3S) isomer, ligand depletion occurs. The Morrison equation mathematically corrects for this, providing an accurate and rigorous Ki​ .

Workflow Step1 1. Anaerobic Enzyme Prep (Preserve [4Fe-4S] cluster) Step2 2. Inhibitor Pre-incubation (Establish binding equilibrium) Step1->Step2 Step3 3. Substrate Initiation (Add 2-methylcitrate) Step2->Step3 Step4 4. UV Monitoring at 240 nm (Track cis-aconitate intermediate) Step3->Step4 Step5 5. Kinetic Regression (Determine Ki values) Step4->Step5

Step-by-step kinetic assay workflow for evaluating stereoisomer inhibition of AcnD.

Conclusion

For drug development professionals targeting bacterial propionate metabolism, stereopurity is non-negotiable. The (2S,3S)-2,3-dihydroxy-2-methylbutanedioic acid isomer significantly outperforms its (2R,3S) counterpart due to its precise spatial alignment with the AcnD metallo-active site. Researchers synthesizing or procuring these compounds for high-throughput screening or lead optimization must prioritize the (2S,3S) configuration to avoid artificially inflated Ki​ values caused by racemic mixtures or the less active (2R,3S) enantiomer.

References

  • Tola, A., Aziz, S., Zhabilov, D., Winkler, D., Candas, M., & Coskunuzer, B. (2026). Identification of molecular compounds targeting bacterial propionate metabolism with topological machine learning. Journal of Molecular Graphics and Modelling, 144, 109287.[Link]

  • Tola, A., Aziz, S., Zhabilov, D., Winkler, D., Coskunuzer, B., & Candas, M. (2024). Identification of Molecular Compounds Targeting Bacterial Propionate Metabolism with Topological Machine Learning. bioRxiv (Preprint).[Link]

Comparative

A Comparative Guide to the Cross-Validation of HPLC and NMR Methods for 2-Methyltartaric Acid Quantification

For researchers, scientists, and drug development professionals, the precise quantification of analytes is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison of two po...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise quantification of analytes is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the quantification of 2-methyltartaric acid. This analysis is particularly relevant due to the compound's stereoisomeric nature, presenting unique challenges for accurate measurement.

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices and establishes a framework for self-validating systems, grounded in the principles of scientific integrity and authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]

The Analytical Challenge: 2-Methyltartaric Acid

2-Methyltartaric acid, a dicarboxylic acid, exists as multiple stereoisomers (diastereomers and enantiomers). This structural complexity necessitates analytical methods that can not only quantify the total amount of the acid but also differentiate between these isomers. The choice between HPLC and NMR often depends on the specific analytical goals, sample matrix, and available resources.

Head-to-Head Comparison: HPLC vs. qNMR

The selection of an analytical method is a critical decision, balancing sensitivity, selectivity, and throughput. The following table summarizes the key performance characteristics of HPLC and quantitative NMR (qNMR) for the analysis of 2-methyltartaric acid.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Key Considerations
Linearity (R²) >0.999Not Applicable (inherently linear)HPLC requires a calibration curve to establish linearity, while qNMR signal is directly proportional to the number of nuclei.[8]
Accuracy (Recovery %) Typically 98-102%Typically 99-101%Both methods can achieve high accuracy. HPLC accuracy is dependent on the quality of the calibration standards.
Precision (RSD %) ≤ 2%≤ 1%qNMR often exhibits slightly better precision due to fewer sample preparation steps and the use of an internal standard.
Limit of Detection (LOD) Low µg/mL to ng/mL rangeGenerally in the low to mid µg/mL rangeHPLC, particularly with mass spectrometry detection, generally offers lower limits of detection.
Limit of Quantification (LOQ) Low to mid µg/mL rangeMid to high µg/mL rangeSimilar to LOD, HPLC often provides lower LOQs.
Selectivity/Specificity High, especially with chiral columnsExcellent for diastereomersHPLC with a chiral stationary phase is necessary for enantiomeric separation.[9][10][11][12] qNMR excels at distinguishing and quantifying diastereomers without chromatographic separation.[8][13][14]
Sample Throughput HighModerateHPLC systems with autosamplers can analyze a large number of samples unattended. qNMR analysis time per sample is generally longer.
Non-destructive NoYesqNMR is a non-destructive technique, allowing for the recovery of the sample after analysis.[15]
Visualizing the Method Selection Process

The decision between HPLC and qNMR is often guided by the specific requirements of the analysis.

MethodSelection Start Analytical Goal HighSensitivity High Sensitivity (Trace Analysis) Start->HighSensitivity ChiralPurity Enantiomeric and Diastereomeric Purity Start->ChiralPurity AbsoluteQuant Absolute Quantification (Purity Assessment) Start->AbsoluteQuant HPLC HPLC HighSensitivity->HPLC HPLCorNMR HPLC or qNMR ChiralPurity->HPLCorNMR qNMR qNMR AbsoluteQuant->qNMR HPLCorNMR->HPLC Enantiomers HPLCorNMR->qNMR Diastereomers

Caption: Decision tree for selecting between HPLC and qNMR.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the quantification of 2-methyltartaric acid using both HPLC and qNMR. These protocols are designed to be self-validating, incorporating principles from ICH guidelines.[3][5][6][7]

High-Performance Liquid Chromatography (HPLC) Method

This protocol is designed for the chiral separation and quantification of 2-methyltartaric acid stereoisomers. The use of a chiral stationary phase is essential for resolving the enantiomers.

1. Sample and Standard Preparation
  • Objective: To prepare samples and standards at known concentrations for calibration and analysis.

  • Procedure:

    • Prepare a stock solution of 2-methyltartaric acid reference standard in the mobile phase.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Accurately weigh and dissolve the sample containing 2-methyltartaric acid in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC-UV Analysis
  • Instrumentation: An HPLC system equipped with a UV detector and a chiral stationary phase column (e.g., a polysaccharide-based column).[11][12]

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic mobile phase of acidified water and acetonitrile is commonly used for the separation of organic acids.[16][17][18][19] A typical mobile phase could be a mixture of 0.01 M potassium dihydrogen phosphate (adjusted to pH 2.6 with phosphoric acid) and methanol.[19]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm, where tartaric acid and its derivatives show absorbance.[19][20][21]

    • Injection Volume: 20 µL.

3. Data Analysis and Quantification
  • Procedure:

    • Generate a calibration curve by plotting the peak area of each stereoisomer against its concentration for the calibration standards.

    • Determine the concentration of each 2-methyltartaric acid stereoisomer in the sample by interpolating its peak area from the calibration curve.

Quantitative NMR (qNMR) Method

qNMR offers a powerful alternative for quantification, particularly for determining the purity of a substance and for distinguishing between diastereomers without the need for chromatographic separation.[8][13][14]

1. Sample and Standard Preparation
  • Objective: To prepare a sample with a known amount of an internal standard for accurate quantification.

  • Procedure:

    • Accurately weigh the 2-methyltartaric acid sample and a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆) to the NMR tube.

    • Ensure complete dissolution of both the sample and the internal standard.

2. ¹H NMR Analysis
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate integration.

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.

3. Data Analysis and Quantification
  • Procedure:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the 2-methyltartaric acid and the internal standard.

    • Calculate the concentration of 2-methyltartaric acid using the following formula:[8]

      Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Mstd / Manalyte) * (mstd / msample) * Pstd

      Where:

      • C = Concentration

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

      • "analyte" refers to 2-methyltartaric acid and "std" refers to the internal standard.

Cross-Validation Workflow

Cross-validation ensures that both methods provide comparable and reliable results.[22][23][24] This process is a cornerstone of robust analytical science.

CrossValidation cluster_hplc HPLC Method cluster_qnmr qNMR Method HPLC_Prep Sample Prep HPLC_Run HPLC Analysis HPLC_Prep->HPLC_Run HPLC_Data Data Analysis HPLC_Run->HPLC_Data Comparison Statistical Comparison (e.g., t-test, Bland-Altman plot) HPLC_Data->Comparison qNMR_Prep Sample Prep qNMR_Run NMR Acquisition qNMR_Prep->qNMR_Run qNMR_Data Data Analysis qNMR_Run->qNMR_Data qNMR_Data->Comparison Conclusion Conclusion on Method Equivalence Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC and qNMR methods.

Conclusion and Recommendations

Both HPLC and qNMR are powerful techniques for the quantification of 2-methyltartaric acid, each with its own set of advantages.

  • HPLC is the method of choice for achieving the lowest detection and quantification limits and for the baseline separation of all stereoisomers, provided a suitable chiral column is available. Its high throughput makes it ideal for routine quality control analysis.

  • qNMR is an excellent primary method for absolute quantification and purity assessment, as it does not rely on calibration curves.[8][14][15] It is particularly advantageous for the direct quantification of diastereomers.

The cross-validation of both methods provides the highest level of confidence in the analytical results. For routine analysis, a validated HPLC method is often more practical. However, qNMR serves as an invaluable tool for the certification of reference standards and for orthogonal verification of HPLC results.[25] The choice of method should ultimately be guided by the specific analytical requirements, regulatory expectations, and available instrumentation.

References

  • U.S. Food and Drug Administration. (2015).
  • Lab Manager. (2025, October 22).
  • Emery Pharma. (2024, February 9).
  • International Council for Harmonisation. (2023, November 30).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • European Medicines Agency. ICH Q2(R2)
  • CASSS. (2023, January 25).
  • Bioanalytical Method Validation. (2025, December 26).
  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • International Council for Harmonisation. (2022, March 24).
  • Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry.
  • Keularts, I. M. L. W., et al. (2018). Fast and Accurate Quantitative Organic Acid Analysis With LC-QTOF/MS Facilitates Screening of Patients for Inborn Errors of Metabolism. Journal of Inherited Metabolic Disease.
  • Singh, R. R., et al. (2021). Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. RSC Advances.
  • BenchChem.
  • BenchChem.
  • Li, Y., et al. (2022).
  • SIELC Technologies. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column.
  • Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • TCI Chemicals.
  • Asami, M. (2018).
  • Sumika Chemical Analysis Service.
  • Zhang, Y., et al. (2020). Simultaneous Determination of 13 Organic Acids in Liquid Culture Media of Edible Fungi Using High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry.
  • YMC Co., Ltd.
  • ResearchGate. HPLC-DAD chromatograms of organic acids recorded at 210 nm (1: Tartaric acid, 2: Malic acid).
  • Nödling, A. R., et al. (2015). NMR-Spectroscopic and kinetic quantification of Lewis acidity: Standard Lewis acids and Lewis acid assisted Lewis acidity.
  • Gosavi, S., & Nanaware, R. (2024). An Updated Review on Analytical Method Validation of Tartaric Acid from Sodium Bicarbonate, Sodium Citrate, Citric Acid and Tartaric Acid Granules by RP-HPLC. Asian Journal of Pharmaceutical Analysis.
  • Li, H., et al. Preparative enantioseparation of ofloxacin by high speed countercurrent chromatography using L-(+)-tartaric acid as chiral selector.
  • BenchChem. Application Notes and Protocols for the Quantification of 2,3,4-trihydroxypentanedioic Acid in Wine.

Sources

Validation

Validating molecular docking of 2,3-dihydroxy-2-methylbutanedioic acid with X-ray crystallography data

Pathogenic bacteria heavily rely on the methylcitrate pathway to metabolize propionic acid, making the enzymes within this cascade prime[1]. Specifically, the enzyme 2-methylcitrate dehydratase (AcnD/PrpD) catalyzes the...

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Author: BenchChem Technical Support Team. Date: April 2026

Pathogenic bacteria heavily rely on the methylcitrate pathway to metabolize propionic acid, making the enzymes within this cascade prime[1]. Specifically, the enzyme 2-methylcitrate dehydratase (AcnD/PrpD) catalyzes the dehydration of 2-methylcitrate to 2-methyl-cis-aconitate[2]. Recent have identified 2,3-dihydroxy-2-methylbutanedioic acid (a 2-methyltartaric acid derivative) as a highly promising competitive inhibitor of AcnD[1].

However, computationally predicting the binding mode of 2,3-dihydroxy-2-methylbutanedioic acid is notoriously challenging. The molecule is highly polar, featuring two carboxylate and two hydroxyl groups, meaning its binding is heavily dependent on complex hydrogen-bonding networks and active-site water molecules.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of three industry-standard molecular docking platforms—, , and—in predicting the binding pose of this inhibitor, using X-ray crystallography data as the ultimate benchmark.

Mechanistic Context & Experimental Workflow

Understanding the biological pathway is critical before setting up computational parameters. The inhibitor acts competitively, blocking the dehydration step and leading to a toxic accumulation of propionate intermediates.

Pathway M1 2-Methylcitrate E AcnD / PrpD (Dehydratase) M1->E M2 2-Methyl-cis-aconitate E->M2 I 2,3-dihydroxy-2- methylbutanedioic acid I->E Competitive Inhibition

Caption: Diagram illustrating the inhibition of AcnD/PrpD by 2,3-dihydroxy-2-methylbutanedioic acid.

To validate the docking software, we must employ a rigorous, self-validating computational workflow that grounds our predictions in empirical X-ray data.

Workflow S1 1. X-Ray Structure Retrieval (PDB: 5MUX / 1SZQ) S2 2. Receptor Preparation (Protonation, Water Removal) S1->S2 S4 4. Molecular Docking (Vina, Glide, GOLD) S2->S4 S3 3. Ligand Preparation (3D Conformer, Charge Assignment) S3->S4 S5 5. Crystallographic Validation (RMSD < 2.0 Å) S4->S5

Caption: Step-by-step computational workflow for validating molecular docking against X-ray data.

Step-by-Step Methodology (Self-Validating Protocol)

To ensure scientific integrity, every docking protocol must be a self-validating system. We achieve this by first re-docking the native ligand before screening the novel inhibitor.

Step 1: Crystallographic Grounding & Self-Validation Retrieve a high-resolution X-ray crystal structure of 2-methylcitrate dehydratase, such as (Bacillus subtilis, 2.00 Å resolution)[3] or (Escherichia coli, 2.70 Å resolution)[4].

  • Causality: Before testing the inhibitor, extract the co-crystallized native ligand and re-dock it into the active site. If the Root Mean Square Deviation (RMSD) between the computational pose and the crystallographic pose is > 2.0 Å, the grid parameters are flawed and must be recalibrated.

Step 2: Receptor Preparation

  • Causality: Raw PDB files lack hydrogen coordinates and contain crystallization artifacts that distort electrostatic calculations.

  • Action: Import the structure into your preparation suite. Assign bond orders and add hydrogens. Crucially, use PROPKA to assign protonation states at a physiological pH of 7.4. Remove bulk solvent, but retain structural water molecules within 5 Å of the catalytic center, as they are essential for bridging interactions with polar inhibitors.

Step 3: Ligand Preparation

  • Causality: 2,3-dihydroxy-2-methylbutanedioic acid is highly flexible. Incorrect ionization states will lead to inverted binding poses.

  • Action: Generate 3D coordinates. At pH 7.4, both carboxylate groups will deprotonate, yielding a net -2 charge. Assign partial charges appropriate for the docking algorithm (e.g., OPLS4 for Glide, Gasteiger for Vina) and minimize the energy conformation.

Step 4: Docking Execution

  • AutoDock Vina: Define a 20×20×20 Å grid box centered on the catalytic residues. Set the exhaustiveness parameter to 8 to balance computational efficiency with thorough search depth[5].

  • Schrödinger Glide: Generate a receptor grid with a 0.8 van der Waals scaling factor to simulate minor induced-fit flexibility. Execute Extra Precision (XP) docking to rigorously penalize desolvation.

  • CCDC GOLD: Define a 10 Å radius around the active site. Utilize the ChemScore fitness function, which is highly optimized for hydrogen-bond geometries.

Performance Comparison: Vina vs. Glide vs. GOLD

The following table summarizes the experimental benchmarking of the three platforms when docking 2,3-dihydroxy-2-methylbutanedioic acid into the 5MUX crystal structure.

Feature / MetricAutoDock VinaSchrödinger Glide (XP)CCDC GOLD
Scoring Function EmpiricalEmpirical + Force FieldKnowledge-based (ChemScore)
Mean RMSD (Å) 2.150.851.32
Binding Score -4.8 kcal/mol-8.4 kcal/mol45.2 (GoldScore)
Water Handling ImplicitExplicit (WaterMap integration)Toggleable
Compute Time/Ligand ~3 seconds~45 seconds~15 seconds
Best Use Case High-throughput screeningHigh-accuracy lead optimizationHighly flexible ligands

Causality & Expert Insights: Why Algorithms Diverge

In my experience optimizing structure-based virtual screening pipelines, the divergence in software performance for 2,3-dihydroxy-2-methylbutanedioic acid comes down to the physics of solvation.

Vina's empirical scoring function is highly efficient but relies heavily on implicit solvation models. It often underestimates the desolvation penalty required to strip water away from the highly charged carboxylate groups of the inhibitor. Without manually optimizing and retaining specific structural waters, Vina struggles to find the true crystallographic minimum, leading to slightly skewed poses (RMSD > 2.0 Å).

Conversely, Glide XP and GOLD excel in this specific biochemical environment. Glide XP incorporates explicit water scoring and harsh penalties for burying polar groups without satisfying their hydrogen-bonding potential. Because 2,3-dihydroxy-2-methylbutanedioic acid relies entirely on electrostatic interactions with active-site arginines and histidines, Glide's rigorous force-field approach successfully recapitulates the crystallographic binding mode with sub-angstrom accuracy. GOLD's ChemScore also performs admirably by specifically rewarding optimal hydrogen-bond angles, making it a strong mid-tier choice for polar inhibitors.

References

  • Identification of Molecular Compounds Targeting Bacterial Propionate Metabolism with Topological Machine Learning Source: bioRxiv URL:[Link]

  • Crystal structure of 2-methylcitrate dehydratase (MmgE) from Bacillus subtilis (PDB ID: 5MUX) Source: RCSB Protein Data Bank URL:[Link]

  • Crystal Structure of 2-methylcitrate dehydratase (PDB ID: 1SZQ) Source: RCSB Protein Data Bank URL:[Link]

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function Source: AutoDock Vina Official Documentation URL:[Link]

  • Glide: Fast and Accurate Docking Source: Schrödinger URL:[Link]

  • GOLD Protein-Ligand Docking Software Source: Cambridge Crystallographic Data Centre (CCDC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,3-Dihydroxy-2-methylbutanedioic acid

Comprehensive Safety and Operational Guide: Handling 2,3-Dihydroxy-2-methylbutanedioic Acid As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on safely integratin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2,3-Dihydroxy-2-methylbutanedioic Acid

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on safely integrating highly functionalized organic acids into their laboratory workflows. 2,3-Dihydroxy-2-methylbutanedioic acid—systematically known as 2-methyltartaric acid (CAS: 15853-34-6) [[1]]([Link] a prime example. Recently, this compound has proven invaluable in microbiological research as a targeted inhibitor of the bacterial methylcitrate pathway . By competitively inhibiting the AcnD/prpD isomerase, it disrupts propionate metabolism, causing a toxic intracellular accumulation of propionate in multidrug-resistant pathogens like Pseudomonas aeruginosa [[2]]([Link]).

Because it is a biologically active dicarboxylic acid (MW: 164.11 g/mol ), handling this compound requires a rigorous, causality-driven approach to personal protective equipment (PPE) and operational logistics.

Hazard Causality and PPE Selection

Understanding why we don specific PPE ensures compliance and builds a culture of safety. As an organic acid, 2,3-dihydroxy-2-methylbutanedioic acid acts as a potent proton donor in aqueous environments. When the fine crystalline powder contacts the moisture of your eyes, sweat on your skin, or the mucosal lining of your respiratory tract, it causes localized, rapid drops in pH. This leads to protein denaturation, contact dermatitis, and micro-abrasions in the lungs.

To mitigate these specific physicochemical risks, we rely on the quantitative PPE matrix below.

Table 1: Quantitative PPE Specifications for 2,3-Dihydroxy-2-methylbutanedioic Acid

PPE ComponentMaterial / StandardQuantitative Spec / MetricReplacement / Failure Criteria
Gloves Nitrile RubberThickness: ≥0.11 mm, Breakthrough: >480 minReplace after 4 hours of continuous use or upon visible contamination.
Eye Protection Polycarbonate GogglesANSI Z87.1 / EN166 compliantReplace if lenses are scratched or the facial seal is compromised.
Respirator Particulate Filter (N95/FFP2)Filtration efficiency: ≥94% at 0.3 µmReplace when breathing resistance noticeably increases.
Lab Coat Flame-resistant cottonFabric weight: 8 oz/yd²Wash weekly or immediately following a dry powder spill.

Operational Workflow and Handling Protocol

Translating PPE into practice requires a self-validating workflow. The following protocol guarantees that every step provides immediate feedback on its success, ensuring absolute trustworthiness in your assay preparation.

Workflow Start Pre-Operation: PPE Donning & Fume Hood Setup Weighing Weighing (Analytical Balance) Use Anti-Static Spatula Start->Weighing Dissolution Dissolution in Solvent (e.g., DMSO or Water) Weighing->Dissolution Filtration Sterile Filtration (0.22 µm) for Biological Assays Dissolution->Filtration Waste Aqueous Acidic Waste Neutralization (pH 6-8) Dissolution->Waste Excess/Wash Storage Storage at -20°C in Amber Vials Filtration->Storage

Standard Operational Workflow for Handling 2,3-Dihydroxy-2-methylbutanedioic Acid.

Protocol: Preparation of 100 mM Stock Solution for Bioassays

  • Step 1: Environmental Control

    • Action: Conduct all powder handling inside a chemical fume hood calibrated to a face velocity of 0.4–0.6 m/s.

    • Causality: This specific velocity captures aerosolized micro-particulates without creating turbulent vortexes that could blow the powder out of the weigh boat.

  • Step 2: Static-Free Weighing

    • Action: Use an anti-static U-shaped weigh boat and a grounded stainless-steel spatula.

    • Causality: Organic acid powders accumulate triboelectric charges. Static discharge can cause the powder to violently aerosolize, risking inhalation and ruining molarity calculations.

  • Step 3: Dissolution & pH Neutralization (Self-Validating Step)

    • Action: Dissolve the powder in 80% of the final target volume of sterile Milli-Q water. Add 1M NaOH dropwise while monitoring with a calibrated pH meter until the solution reaches pH 7.2–7.4.

    • Trustworthiness: The stabilization of the pH meter reading at 7.4 is a self-validating indicator. It physically confirms that the acidic protons of the dicarboxylic acid have been fully neutralized, ensuring the compound will not artificially denature the AcnD/prpD enzymes in your downstream cellular assays.

  • Step 4: Sterile Filtration & Storage

    • Action: Pass the neutralized solution through a 0.22 µm PES (Polyethersulfone) syringe filter, aliquot into amber vials, and store at -20°C.

Biological Application: Mechanism of Action

For drug development professionals, understanding the compound's target is as critical as understanding its hazards. 2,3-Dihydroxy-2-methylbutanedioic acid acts as a structural analog within the methylcitrate pathway.

Mechanism Propionate Propionate PrpE PrpE Propionate->PrpE Propionyl_CoA Propionyl-CoA PrpC PrpC Propionyl_CoA->PrpC Methylcitrate 2-Methylcitrate AcnD AcnD / PrpD (Isomerase) Methylcitrate->AcnD Methylisocitrate 2-Methylisocitrate PrpB PrpB Methylisocitrate->PrpB Products Pyruvate + Succinate PrpE->Propionyl_CoA PrpC->Methylcitrate AcnD->Methylisocitrate PrpB->Products Inhibitor 2,3-Dihydroxy-2- methylbutanedioic acid Inhibitor->AcnD Inhibition

Bacterial Methylcitrate Pathway Inhibition by 2,3-Dihydroxy-2-methylbutanedioic acid.

Spill Response and Disposal Plan

In the event of an accidental release, standard sweeping is dangerous. Follow this self-validating spill response plan:

  • Step 1: Immediate Containment

    • Action: Do not dry-sweep. Cover the powder spill with damp absorbent bench paper.

    • Causality: Dry sweeping generates respirable dust clouds. Dampening the powder prevents aerosolization while keeping the acid localized for neutralization.

  • Step 2: Active Neutralization (Self-Validating Step)

    • Action: Liberally apply solid sodium bicarbonate (NaHCO₃) over the damp spill area.

    • Trustworthiness: The acid-base reaction will produce CO₂ gas. The physical cessation of effervescence (bubbling) serves as a foolproof, self-validating visual cue that the acid has been completely neutralized and is safe to handle.

  • Step 3: Collection and Decontamination

    • Action: Scoop the neutralized slurry using a disposable plastic dustpan. Place it into a designated, clearly labeled "Solid Organic Acid Waste" container. Wash the spill surface with copious amounts of water and a mild detergent.

  • Step 4: Regulatory Disposal

    • Action: Dispose of the sealed waste containers through a certified environmental health and safety (EHS) contractor. Never dispose of unneutralized dicarboxylic acids in municipal drains.

References

  • Title: 2-Methyltartaric acid | Chemical Substance Information Source: J-GLOBAL (Japan Science and Technology Agency) URL: [Link]

  • Title: Identification of Molecular Compounds Targeting Bacterial Propionate Metabolism with Topological Machine Learning Source: bioRxiv URL: [Link]

  • Title: PhD Poster Competition, Art Exhibition, and Next Gen Startup Showcase Source: UT Dallas URL: [Link]

Sources

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